N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)methanesulfonamide
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Overview
Description
N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)methanesulfonamide is a compound that belongs to the thiazolopyrimidine class of heterocyclic compounds. These compounds are known for their diverse biological activities, including antibacterial, antitubercular, and antiviral properties . The unique structure of this compound, which includes a thiazolo[3,2-a]pyrimidine core, makes it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
The synthesis of N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)methanesulfonamide typically involves the following steps :
S-Alkylation: The initial step involves the reaction of 6-substituted-2-thiouracils with substituted phenacyl halides to form S-alkylated derivatives.
Cyclization: These S-alkylated derivatives undergo intramolecular cyclization to form 3-(substituted phenyl)-5H-thiazolo[3,2-a]pyrimidin-5-ones.
Sulfonation: The cyclized products are then sulfonated to yield the corresponding sulfonic acid derivatives.
Acylation and Reduction: Further modifications, such as acylation of the 7-NH2 group and reduction of the NO2 group, lead to the formation of the final compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)methanesulfonamide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound’s biological activity.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, to introduce different functional groups.
Common reagents used in these reactions include sulfuric acid for sulfonation, reducing agents like hydrogen gas or metal hydrides for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions include various substituted thiazolopyrimidine derivatives with enhanced biological properties.
Scientific Research Applications
N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)methanesulfonamide has several scientific research applications :
Chemistry: The compound is used as a building block for synthesizing other biologically active molecules.
Biology: It is studied for its antibacterial and antitubercular activities, making it a potential candidate for developing new antimicrobial agents.
Medicine: The compound’s antiviral and antitumor properties are of interest in drug development for treating infections and cancers.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)methanesulfonamide involves its interaction with various molecular targets . The compound acts as a potential purine antagonist due to its structural similarity to biogenic purine bases. It inhibits key enzymes and pathways involved in bacterial and viral replication, leading to its antimicrobial and antiviral effects. Additionally, its interaction with cellular receptors and enzymes contributes to its antitumor activity.
Comparison with Similar Compounds
N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)methanesulfonamide can be compared with other thiazolopyrimidine derivatives :
N-(7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-2-yl)-N’-phenylhydrazine: This compound has similar structural features but differs in its substitution pattern, leading to different biological activities.
Thiazolone [3,2-a]pyrimidine derivatives: These compounds are studied for their RNase H inhibitory activity, making them potential candidates for HIV therapy.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
N-[4-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S2/c1-9-7-13(18)17-12(8-21-14(17)15-9)10-3-5-11(6-4-10)16-22(2,19)20/h3-8,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGFMVNXNYZBCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)C3=CC=C(C=C3)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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